

Comparative Analysis of F0045(S) and JNJ4796: Hemagglutinin Binding Modes

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A detailed guide for researchers on the binding mechanisms of two promising influenza A fusion inhibitors.

This guide provides a comprehensive comparison of the binding modes of two small-molecule influenza A virus inhibitors, **F0045(S)** and JNJ4796. Both molecules target the highly conserved stem region of hemagglutinin (HA), the primary surface glycoprotein of the influenza virus, thereby preventing the conformational changes necessary for viral entry into host cells.[1][2][3] This analysis is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structural basis of inhibition for these compounds.

Overview of Binding and Mechanism of Action

F0045(S) and JNJ4796 are both recognized for their ability to neutralize a broad range of group 1 influenza A viruses, including various H1N1 and H5N1 strains.[1][3] They achieve this by binding to a conserved hydrophobic groove at the interface of the HA1 and HA2 subunits in the HA stem. This binding stabilizes the pre-fusion conformation of the HA trimer, effectively preventing the low pH-induced structural rearrangements that are essential for the fusion of viral and endosomal membranes. The binding sites of both molecules significantly overlap with the epitopes of broadly neutralizing antibodies (bnAbs) such as CR6261, Fl6v3, and CR9114, underscoring the therapeutic potential of targeting this region.

Quantitative Comparison of Binding and Activity



The following table summarizes the key quantitative data for **F0045(S)** and JNJ4796, including binding affinities and antiviral potencies against various influenza strains.

Parameter	F0045(S)	JNJ4796
Binding Affinity (KD)	0.3 μM (H1/PR8) 0.8 μM (H1/Cal04) 0.5 μM (H1/Mich15)	Not explicitly stated in the provided results.
Antiviral Activity (EC50)	1.9 μM (H1N1 A/PR/8/1934) 1.6 μM (H1/Beijing) 3.9 μM (H1/Cal04) 22.8 μM (H5 A/Vietnam/1203/2004)	66 nM (H1/Cal) 22 nM (H1/PR8) 13 nM (H1/SI06) 3.24 μM (H5/Viet)
Buried Surface Area (BSA)	~301 Ų (~130 Ų on HA1 and 171 Ų on HA2)	~453 Ų (H1) ~472 Ų (H5)

Detailed Binding Mode Analysis

While both molecules target the same pocket, their specific interactions and orientations exhibit subtle but important differences.

F0045(S) Binding Mode

The co-crystal structure of **F0045(S)** in complex with H1N1 HA (A/Puerto Rico/8/1934) reveals that it binds in a hydrophobic cavity at the HA1-HA2 interface. The binding is characterized by a network of polar and non-polar interactions:

- Hydrogen Bonding: The amide carbonyl of F0045(S) forms a direct hydrogen bond with the sidechain hydroxyl group of Thr318 from the HA1 subunit.
- CH- π Interactions: The A ring of **F0045(S)** engages in a CH- π interaction with the Cy2 of Thr318 (HA1). The C ring of **F0045(S)** establishes further CH- π interactions with His18 (HA1) and Trp21 (HA2).
- Non-polar Contacts: Additional hydrophobic interactions are made with residues Val40 from HA1 and Thr41, Ile45, Ile48, and Val52 from HA2.



F0045(S) demonstrates enantioselectivity, with the (S) configuration showing significantly higher potency than the (R) configuration due to reduced steric hindrance in the binding pocket. Its specificity for group 1 HAs is attributed to potential steric clashes with a glycosylation site at Asn38 and different residue conformations (e.g., Trp21, Asn49, Leu52) in group 2 HAs.

JNJ4796 Binding Mode

Crystallographic analysis of JNJ4796 with H1N1 (A/Solomon Islands/3/2006) and H5N1 (A/Vietnam/1203/2004) HAs shows it also settles into the conserved hydrophobic groove in the HA stem. It occupies the same site as the heavy chain of the bnAb CR6261. Key interactions include:

- CH- π Interactions: JNJ4796's binding is heavily reliant on a series of CH- π interactions with residues in the binding pocket.
- Hydrophobic Interactions: The molecule makes extensive hydrophobic contacts within the pocket.

Similar to **F0045(S)**, the inability of JNJ4796 to bind group 2 HAs is due to the presence of a glycosylation site at HA1 Asn38 and substitutions of key residues in the binding pocket that would lead to steric hindrance.

Comparative Insights

The binding mode of **F0045(S)** is described as "strikingly similar" to that of the B, C, and D rings of the larger JNJ4796 molecule. Specifically, the interactions made by the C ring of **F0045(S)** are analogous to those made by the D ring of JNJ4796. This structural overlap in their binding modes confirms a common mechanism of inhibition. However, JNJ4796 has a larger footprint, burying a greater surface area upon binding, which may contribute to its generally higher potency as reflected in the EC50 values.

Experimental Protocols

The data presented in this guide are primarily derived from the following experimental methodologies:

X-ray Crystallography



- Objective: To determine the three-dimensional structure of the small molecules in complex with the HA protein.
- Protocol: Recombinant HA trimers (e.g., H1/PR8 for F0045(S) and H1/SI06 for JNJ4796) were co-crystallized with the respective compounds. X-ray diffraction data were collected from the resulting crystals. The structures were then solved and refined to high resolution (e.g., 2.69 Å for F0045(S)-HA complex and 2.72 Å for JNJ4796-HA complex) to visualize the precise molecular interactions between the inhibitor and the HA protein.

Surface Plasmon Resonance (SPR)

- Objective: To measure the binding kinetics and affinity (KD) of the small molecules to the HA
 protein.
- Protocol: The binding of varying concentrations of F0045(S) (from 200 nM to 250 μM) to different H1 HA subtypes was measured using SPR. This technique allows for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated. The improved KD for F0045(S) compared to its (R)-enantiomer was found to be primarily due to a significantly slower dissociation rate.

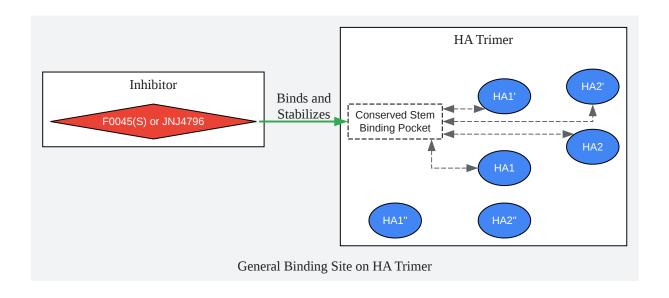
High-Throughput Screening (HTS)

- Objective: To identify initial hit compounds from a large chemical library.
- Protocol: F0045(S) was identified by screening a library of approximately 72,000 compounds using a fluorescence polarization (FP) assay. This assay utilized a probe designed from a cyclic peptide (P7) that is known to bind to the HA stem. JNJ4796 was discovered by screening a library of over 500,000 molecules for their ability to displace a protein mimic of the bnAb CR6261 from the HA stem.

Visualizing the Binding Interactions

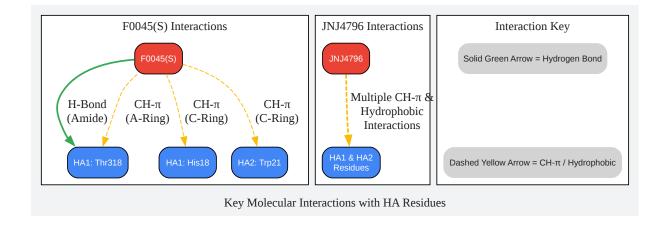
The following diagrams, generated using DOT language, illustrate the binding site and key molecular interactions.





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Caption: **F0045(S)** and JNJ4796 bind a conserved pocket in the HA stem.



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Caption: Comparison of key binding interactions for **F0045(S)** and JNJ4796.



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